3-Methanesulfonylthiophene-2-carbaldehyde
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Overview
Description
3-Methanesulfonylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H6O3S2. It is a thiophene derivative, characterized by the presence of a methanesulfonyl group at the 3-position and an aldehyde group at the 2-position of the thiophene ring. This compound is known for its versatility in various scientific studies and applications, ranging from pharmaceutical research to material science .
Mechanism of Action
Mode of Action
The mode of action of 3-Methanesulfonylthiophene-2-carbaldehyde is currently unknown due to the lack of research on this specific compound
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors affect this compound is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonylthiophene-2-carbaldehyde typically involves the introduction of the methanesulfonyl group and the aldehyde group onto the thiophene ring. One common method is the sulfonylation of thiophene derivatives followed by formylation. The reaction conditions often include the use of sulfonyl chlorides and formylating agents under controlled temperatures and pH levels .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the methanesulfonyl group under basic conditions.
Major Products Formed
Oxidation: 3-Methanesulfonylthiophene-2-carboxylic acid.
Reduction: 3-Methanesulfonylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methanesulfonylthiophene-2-carbaldehyde is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is employed in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
3-Methylthiophene-2-carbaldehyde: Contains a methyl group instead of a methanesulfonyl group, resulting in different reactivity and applications.
3-Methanesulfonylthiophene: Lacks the aldehyde group, limiting its use in reactions requiring an aldehyde functionality.
Uniqueness
3-Methanesulfonylthiophene-2-carbaldehyde is unique due to the presence of both the methanesulfonyl and aldehyde groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a valuable compound in scientific research .
Properties
IUPAC Name |
3-methylsulfonylthiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S2/c1-11(8,9)6-2-3-10-5(6)4-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVHEDLTQMUKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(SC=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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